molecular formula C14H12N2 B1588359 2-phenyl-1H-indol-5-amine CAS No. 6855-64-7

2-phenyl-1H-indol-5-amine

Cat. No.: B1588359
CAS No.: 6855-64-7
M. Wt: 208.26 g/mol
InChI Key: BQXQPVNUVFCTJS-UHFFFAOYSA-N
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Description

2-Phenyl-1H-indol-5-amine is an organic compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring system with a phenyl group attached at the 2-position and an amine group at the 5-position.

Biochemical Analysis

Biochemical Properties

2-phenyl-1H-indol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in inflammation, apoptosis, and oxidative stress, thereby impacting cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, this compound can activate transcription factors like NF-κB, which regulates the expression of genes involved in immune and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, which may affect their efficacy and potency . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body. Indole derivatives are often metabolized by cytochrome P450 enzymes, which catalyze their oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential for adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs) . These transporters facilitate the compound’s uptake into cells and its distribution to various tissues, where it can exert its biological effects. Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation within the body.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . The precise localization of this compound within cells can influence its efficacy and potential for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-indol-5-amine can be achieved through various methods. One common approach involves the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . Another method includes the copper-catalyzed intermolecular C-H amination of enamines under microwave irradiation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Phenyl-1H-indol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

2-Phenyl-1H-indol-5-amine can be compared with other indole derivatives, such as:

    2-Phenylindole: Similar structure but lacks the amine group at the 5-position.

    5-Aminoindole: Similar structure but lacks the phenyl group at the 2-position.

    Indole-3-acetic acid: A plant hormone with a carboxyl group at the 3-position instead of the phenyl and amine groups.

Uniqueness: The presence of both the phenyl group at the 2-position and the amine group at the 5-position makes this compound unique, providing distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-phenyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQPVNUVFCTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431564
Record name 2-phenyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6855-64-7
Record name 2-phenyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-nitro-2-phenyl-1H-indole (2.83 g, 0.01 mol) in MeOH (30 mL) was added Raney Ni (510 mg) under nitrogen atmosphere. The mixture was stirred under hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst was filtered through a Celite pad and the filtrate was evaporated under vacuum to give the crude product, which was purified by column chromatography on silica gel (petroleum ether/ethyl acetate=5/1) to give 2-phenyl-1H-indol-5-amine (1.6 g, 77%). 1H NMR (400 MHz, CDCl3) δ 7.76 (d, J=7.6 Hz, 2H), 7.39 (t, J=7.6 Hz, 2H), 7.24 (t, J=7.6 Hz, 1H), 7.07 (d, J=8.4 Hz, 1H), 6.64 (d, J=1.6 Hz, 1H), 6.60 (d, J=1.2 Hz, 1H), 6.48 (dd, J=2.0, 8.4 Hz, 1H), 4.48 (brs, 2H); MS (ESI) m/e (M+H+) 209.0.
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
510 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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